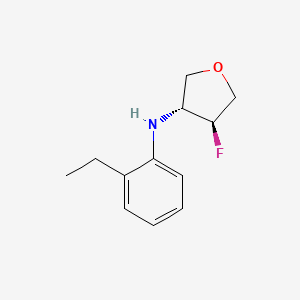

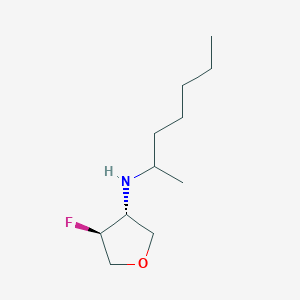

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to simpler precursors .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include information about the compound’s reactivity, selectivity, and the mechanisms of its reactions .Physical and Chemical Properties Analysis

This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Drug Design

Fluorinated compounds, such as those containing the fluorooxolane moiety, are of significant interest in drug design and medicinal chemistry. The introduction of a fluorine atom into organic compounds can profoundly influence their biological activity, metabolic stability, and membrane permeability. This characteristic makes fluorinated compounds highly valuable in the development of pharmaceuticals. For instance, fluoroalkylation reactions are critical for incorporating fluorinated groups into drug molecules, enhancing their pharmacokinetic and pharmacodynamic properties (Song et al., 2018).

Amine-Functionalized Sorbents for Environmental Applications

Amine functionalities, such as those in "(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine," play a crucial role in environmental science, particularly in pollutant removal. Amine-functionalized sorbents have been extensively researched for their ability to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to efficiently capture PFAS, demonstrating the potential of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Analytical Methods Involving Amines

Compounds with amine groups are central to various analytical methods, particularly in the detection and quantification of biogenic amines in foods. These methods are vital for food safety and quality control, as biogenic amines can indicate spoilage and potential toxicity. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly employed, often involving pre- or post-column derivatization to enhance detection sensitivity (Önal, 2007).

Organic Synthesis and Catalysis

The structural complexity and functional diversity of "this compound" suggest its potential utility in organic synthesis and catalysis. For example, reductive amination is a fundamental reaction in organic chemistry for the synthesis of amines from aldehydes or ketones. This reaction often requires catalysts to activate reducing agents, highlighting the importance of studying various amine compounds and their reactivity (Irrgang & Kempe, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-2-9-5-3-4-6-11(9)14-12-8-15-7-10(12)13/h3-6,10,12,14H,2,7-8H2,1H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWLHAUFMREQP-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N[C@@H]2COC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)

![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)

![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)

![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)

![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)

![3-[(Oxan-4-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531778.png)

![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)

![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531782.png)